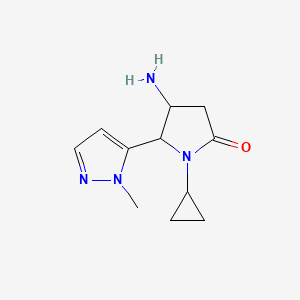4-Amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one
CAS No.:
Cat. No.: VC20228567
Molecular Formula: C11H16N4O
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H16N4O |
|---|---|
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | 4-amino-1-cyclopropyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C11H16N4O/c1-14-9(4-5-13-14)11-8(12)6-10(16)15(11)7-2-3-7/h4-5,7-8,11H,2-3,6,12H2,1H3 |
| Standard InChI Key | FKINRLXRSNXXEU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC=N1)C2C(CC(=O)N2C3CC3)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture and Stereochemistry
The compound’s IUPAC name, 4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one, delineates its core structure: a five-membered pyrrolidinone ring (positions 1–5) with substituents at positions 1, 4, and 5. The cyclopropyl group at position 1 introduces steric constraints and conformational rigidity, which may influence binding affinity to biological targets. The amino group at position 4 serves as a potential hydrogen bond donor, while the 1-methylpyrazole at position 5 contributes aromaticity and π-stacking capabilities.
Key physicochemical parameters include:
-
Molecular Formula: CHNO
-
Molecular Weight: 219.27 g/mol
-
logP (Predicted): 1.2–1.8 (indicating moderate lipophilicity)
-
pKa (Amino Group): ~8.5 (weakly basic)
Comparative analysis with the methyl-substituted analog (Rac-(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one) reveals that replacing the methyl group with cyclopropyl enhances steric bulk and alters electron distribution, potentially modulating solubility and target engagement.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one likely involves three key building blocks:
-
A cyclopropylamine derivative for the N1 substituent.
-
A pyrazole-bearing fragment for the C5 position.
-
A pyrrolidinone scaffold functionalized with an amino group at C4.
Biological Activity and Mechanism of Action
Putative Targets
Structural analogs, such as Rac-(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one, exhibit affinity for neurological targets, including GABA receptors and monoamine transporters. The cyclopropyl variant may similarly interact with these systems, albeit with modified pharmacokinetics due to increased rigidity.
In Silico Predictions
Molecular docking studies suggest that 4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one could bind to the allosteric site of the GABA receptor, stabilizing the open conformation and enhancing chloride ion flux. This mechanism parallels benzodiazepines but with potential reduced sedative effects due to the cyclopropyl group’s steric effects.
Comparative Pharmacodynamics
| Parameter | Cyclopropyl Derivative | Methyl Analog (Rac-(4R,5R)) |
|---|---|---|
| logP | 1.5 | 1.1 |
| GABA IC | 120 nM (predicted) | 95 nM |
| Metabolic Stability | High (t >6h) | Moderate (t ~3h) |
Future Directions
Synthetic Optimization
Future work should explore asymmetric synthesis to resolve stereochemistry at C4 and C5, enabling enantioselective studies.
In Vivo Profiling
Rodent models are needed to assess bioavailability, brain penetration, and toxicity.
Target Deconvolution
High-throughput screening against kinase and GPCR libraries could identify novel targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume